4-Bromobenzyl thien-3-yl sulfide
Description
4-Bromobenzyl thien-3-yl sulfide is a sulfur-containing organic compound featuring a 4-bromobenzyl group linked to a thien-3-yl sulfide moiety. Structurally, it comprises a brominated benzyl group (C₆H₄BrCH₂) attached via a sulfide bond to a thiophene ring substituted at the 3-position.
Properties
Molecular Formula |
C11H9BrS2 |
|---|---|
Molecular Weight |
285.2 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]thiophene |
InChI |
InChI=1S/C11H9BrS2/c12-10-3-1-9(2-4-10)7-14-11-5-6-13-8-11/h1-6,8H,7H2 |
InChI Key |
UHELKLLISUICNP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=CSC=C2)Br |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CSC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 4-Bromobenzyl phenyl sulfide (C₆H₅-S-CH₂C₆H₄Br): Replaces the thienyl group with a phenyl ring.
- Benzyl 4-bromobenzyl sulfide (C₆H₅CH₂-S-CH₂C₆H₄Br): Features a benzyl group instead of thienyl.
- Triazole- and benzimidazole-based sulfides (e.g., compounds in –6): Incorporate heterocycles like 1,2,4-triazole or benzimidazole alongside the 4-bromobenzyl sulfide motif.
Table 1: Structural and Electronic Properties
*Calculated based on analogous structures.
Reactivity and Stability
- Synthesis Yields : 4-Bromobenzyl phenyl sulfide is synthesized in 46% yield (), comparable to thienyl derivatives, though steric/electronic differences (e.g., thienyl’s electron-rich sulfur) may alter reaction efficiency .
- Oxidation Behavior : Benzyl 4-bromobenzyl sulfide oxidizes to sulfoxides/sulfones using H₂O₂/ZrCl₄ (). Thienyl’s conjugated system may accelerate oxidation due to enhanced electron density at the sulfur atom compared to phenyl .
- Kinetic Reactivity : Ring-open isomers of 4-bromobenzyl derivatives react 3× faster than closed isomers (), suggesting substituent geometry (e.g., thienyl’s planar structure) could further modulate reactivity .
Table 2: Oxidation Rates of Sulfides
*Predicted based on electronic effects.
Physical and Solid-State Properties
- Melting Points : 4-Bromobenzyl phenyl sulfide melts at 76–78°C (). Thienyl derivatives may exhibit lower melting points due to reduced symmetry and weaker crystal packing .
- Crystallinity : Benzimidazole derivatives () show dihedral angles of 50–89° between aromatic planes, while thienyl’s planar structure may promote tighter packing .
Table 3: Solid-State Interactions
| Compound | Dihedral Angles* | Dominant Interactions |
|---|---|---|
| This compound | ~30–50° (predicted) | Br⋯Br, C–H⋯S |
| Benzimidazole derivative () | 42–89° | C–H⋯N, Br⋯Br |
*Between aromatic groups.
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